molecular formula C20H16N2O2 B8599890 methyl 2-(9H-carbazol-1-ylamino)benzoate

methyl 2-(9H-carbazol-1-ylamino)benzoate

Cat. No.: B8599890
M. Wt: 316.4 g/mol
InChI Key: LLWSZEOYQHGOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(9H-carbazol-1-ylamino)benzoate is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-(9H-carbazol-1-ylamino)benzoate

InChI

InChI=1S/C20H16N2O2/c1-24-20(23)15-8-3-5-11-17(15)21-18-12-6-9-14-13-7-2-4-10-16(13)22-19(14)18/h2-12,21-22H,1H3

InChI Key

LLWSZEOYQHGOKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods

Procedure details

35.51 g (234.9 mmol) of methyl anthranilate are dissolved in 500 ml of toluene and degassed well. 52 g (213 mmol) of 1-bromocarbazole, 2.1 g (10.7 mmol) of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 1.19 g (5.34 mmol) of Pd(OAc)2 and 76.5 g (234.9 mmol) of Cs2CO3 are added, and the mixture is then degassed and stirred at 100° C. under a protective-gas atmosphere for 24 h. The solids are subsequently filtered off via Celite, and the organic phase is washed with water, dried over MgSO4 and evaporated. The crude product is washed by stirring with hot heptane, giving 57.4 g (108 mmol), 86% of theory, purity according to HPLC 86%.
Quantity
35.51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.